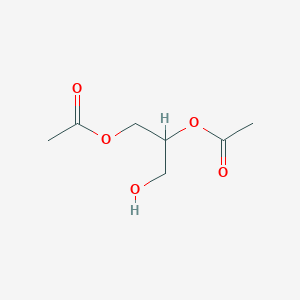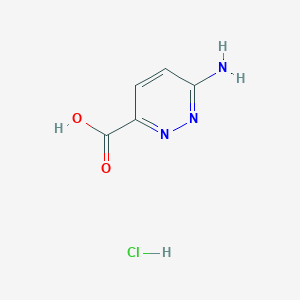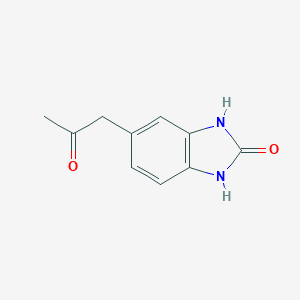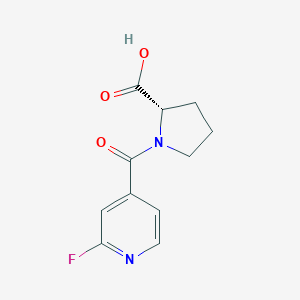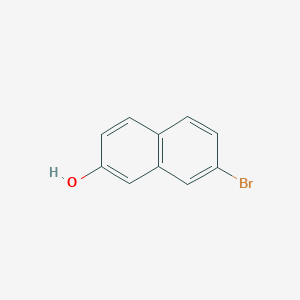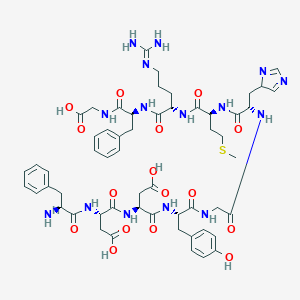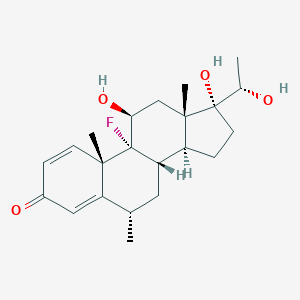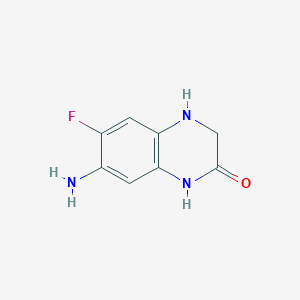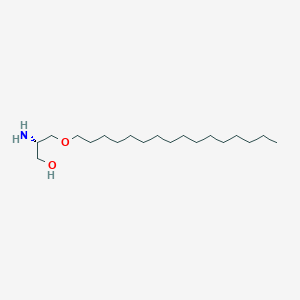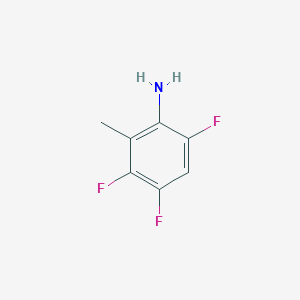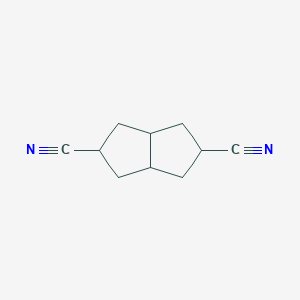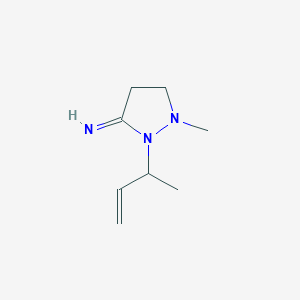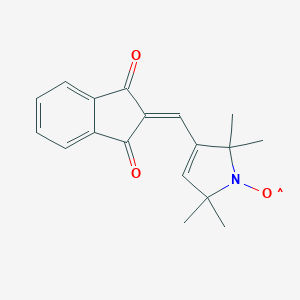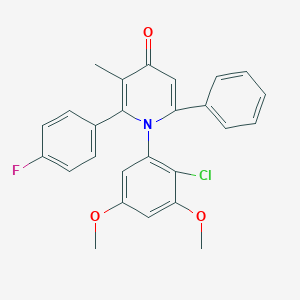
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) pathway, which are essential for cancer cell growth and survival.
生化和生理效应
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of CDKs and the mTOR pathway. It has also been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is its high cost and complex synthesis process, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its use in combination with other anti-cancer drugs. Another potential direction is to study its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis process of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone to make it more cost-effective and accessible for large-scale experiments.
Conclusion:
In conclusion, 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its specificity towards cancer cells and its ability to induce apoptosis and inhibit cancer cell growth make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale experiments.
合成方法
The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves a series of chemical reactions, including the condensation of 2-chloro-3,5-dimethoxybenzaldehyde with 4-fluoroacetophenone, followed by the addition of methylamine and phenylacetic acid to form the final product. The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a complex process that requires skilled professionals and specialized equipment.
科研应用
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as a potential anti-cancer agent. In vitro studies have shown that 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
性质
CAS 编号 |
114231-14-0 |
|---|---|
产品名称 |
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone |
分子式 |
C26H21ClFNO3 |
分子量 |
449.9 g/mol |
IUPAC 名称 |
1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3 |
InChI 键 |
MYSNSNGSKLLDBP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
其他 CAS 编号 |
114231-14-0 |
同义词 |
2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone IKP 104 IKP-104 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



